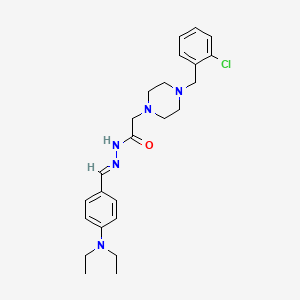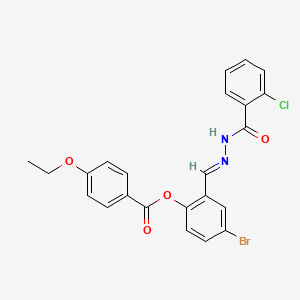
11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid is a complex organic compound that belongs to the class of heterocyclic building blocks This compound is characterized by its unique structure, which includes a brominated indoline moiety and a thioxothiazolidinone ring
准备方法
合成路线和反应条件
11-(5-(5-溴-2-氧代-1-戊基吲哚啉-3-亚基)-4-氧代-2-硫代硫代唑烷-3-基)十一烷酸的合成涉及多个步骤,从吲哚啉和硫代硫代唑烷酮中间体的制备开始。吲哚啉环的溴化通常在受控条件下使用溴或N-溴代琥珀酰亚胺(NBS)实现。随后形成硫代硫代唑烷酮环涉及在碱的存在下,硫代酰胺与羰基化合物反应。
工业生产方法
虽然这种特定化合物的工业生产方法没有得到很好的记录,但类似的化合物通常使用间歇式或连续流动反应器生产。这些方法确保对反应条件的精确控制,例如温度、压力和试剂浓度,以实现高产率和纯度。
化学反应分析
反应类型
11-(5-(5-溴-2-氧代-1-戊基吲哚啉-3-亚基)-4-氧代-2-硫代硫代唑烷-3-基)十一烷酸会发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 吲哚啉环中的溴原子可以使用亲核取代反应用其他官能团取代。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在室温或稍高温度下在水性或有机溶剂中进行。
还原: 硼氢化钠,氢化铝锂;反应通常在无水溶剂中进行,如四氢呋喃(THF)或乙醇。
取代: 亲核试剂,如胺、硫醇或醇盐;反应在极性非质子溶剂中进行,如二甲基亚砜(DMSO)或乙腈。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能生成羧酸或酮,而还原可能生成醇或胺。
科学研究应用
11-(5-(5-溴-2-氧代-1-戊基吲哚啉-3-亚基)-4-氧代-2-硫代硫代唑烷-3-基)十一烷酸在科学研究中有多种应用:
化学: 用作合成更复杂分子和材料的砌块。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医学: 探索其潜在的治疗应用,特别是在开发新药方面。
工业: 用于生产具有独特特性的特种化学品和材料。
作用机制
11-(5-(5-溴-2-氧代-1-戊基吲哚啉-3-亚基)-4-氧代-2-硫代硫代唑烷-3-基)十一烷酸的作用机制涉及其与特定分子靶标和途径的相互作用。溴化的吲哚啉部分和硫代硫代唑烷酮环被认为在其生物活性中起着至关重要的作用。这些结构特征使该化合物能够与酶或受体结合,调节其活性,并导致各种生物学效应。
相似化合物的比较
类似化合物
- 5-(5-溴-2-氧代-1-戊基吲哚啉-3-亚基)-3-(3-甲氧基丙基)-2-硫代硫代唑烷-4-酮
- 5-(5-溴-2-氧代-1-戊基吲哚啉-3-亚基)-3-异丁基-2-硫代硫代唑烷-4-酮
- 5-(5-溴-2-氧代-1-戊基吲哚啉-3-亚基)-3-(2-乙基己基)-2-硫代硫代唑烷-4-酮
独特性
使11-(5-(5-溴-2-氧代-1-戊基吲哚啉-3-亚基)-4-氧代-2-硫代硫代唑烷-3-基)十一烷酸与类似化合物区分开来的是其独特的十一烷酸侧链。这种结构特征可能赋予独特的理化性质和生物活性,使其成为研究和开发的宝贵化合物。
属性
CAS 编号 |
618076-97-4 |
|---|---|
分子式 |
C27H35BrN2O4S2 |
分子量 |
595.6 g/mol |
IUPAC 名称 |
11-[(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C27H35BrN2O4S2/c1-2-3-11-16-29-21-15-14-19(28)18-20(21)23(25(29)33)24-26(34)30(27(35)36-24)17-12-9-7-5-4-6-8-10-13-22(31)32/h14-15,18H,2-13,16-17H2,1H3,(H,31,32)/b24-23- |
InChI 键 |
HRBCCDYDMOTRKH-VHXPQNKSSA-N |
手性 SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C1=O |
规范 SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026040.png)
![N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide](/img/structure/B12026047.png)
![N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B12026062.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026063.png)
![9'-Bromo-2'-(naphthalen-2-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12026081.png)
![1-(3,4-Dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)ethanone](/img/structure/B12026085.png)
![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12026086.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide](/img/structure/B12026091.png)

![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B12026095.png)
